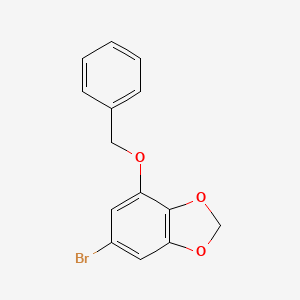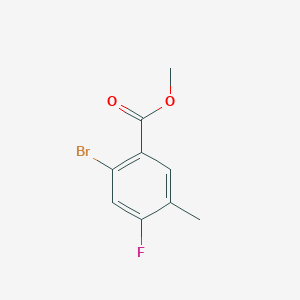
Methyl 2-bromo-4-fluoro-5-methylbenzoate
概要
説明
“Methyl 2-bromo-4-fluoro-5-methylbenzoate” is a chemical compound with the molecular formula C9H8BrFO2 . It is used in various chemical reactions and has a molecular weight of 247.06 .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-4-fluoro-5-methylbenzoate” is 1S/C9H8BrFO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Methyl 2-bromo-4-fluoro-5-methylbenzoate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
科学的研究の応用
Enzymatic Reactivity and Inhibition
A study investigated the reactivity of [p-(halomethyl)benzoyl]formates with benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. This research demonstrated how halogenated analogs could act as substrates or inhibitors for enzymatic reactions, depending on the halogen's leaving group potential. The bromo analogue showed potent competitive inhibition, highlighting the influence of halogen substituents on enzyme interaction (L. Reynolds et al., 1988).
Synthesis of Halogenated Aromatic Compounds
Another study focused on the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene. This process involved bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving a high yield and purity. This research could provide insights into methodologies applicable for synthesizing structurally related compounds, such as Methyl 2-bromo-4-fluoro-5-methylbenzoate (Chen Bing-he, 2008).
Halogenated Aromatic Metabolites Detection
Research on detecting aromatic metabolites from m-Cresol in a methanogenic consortium used fluorinated compounds to elucidate a degradation pathway involving demethylation reactions. This study's approach to using fluorinated analogs to trace metabolic pathways could be relevant for understanding the environmental fate or metabolic processing of Methyl 2-bromo-4-fluoro-5-methylbenzoate (K. Londry & P. Fedorak, 1993).
Novel Synthesis Approaches
A novel synthesis of 4H-1,4-Benzoxazines utilized methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, showcasing innovative approaches to creating complex heterocyclic structures from halogenated benzoates. Such synthetic strategies could be applicable to the development of new compounds or intermediates from Methyl 2-bromo-4-fluoro-5-methylbenzoate (Noriaki Kudo et al., 1996).
Thermodynamics and Structure-Property Relationships
Studies on halogenbenzoic acids have explored the thermodynamics of sublimation, fusion, vaporization, and solubility, revealing how halogen substituents affect these properties. Such research can inform the physical and chemical properties of Methyl 2-bromo-4-fluoro-5-methylbenzoate, aiding in its application in material science or environmental assessment (K. Zherikova et al., 2016).
Safety and Hazards
特性
IUPAC Name |
methyl 2-bromo-4-fluoro-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQTLTXHHHAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-fluoro-5-methylbenzoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
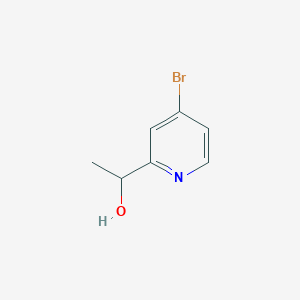
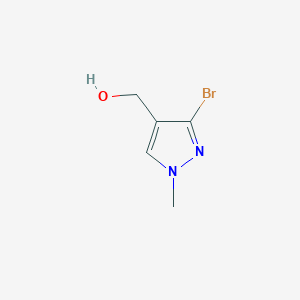

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

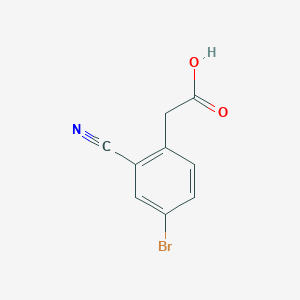

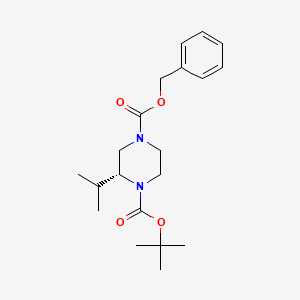
![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)
